N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-(3,4-Dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a bis-amide derivative featuring a central ethanediamide (oxalamide) backbone. Its structure includes a 3,4-dimethylphenyl substituent on one nitrogen and a thiophen-2-ylmethyl group on the other (Fig. 1).
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-12(8-11(10)2)17-15(19)14(18)16-9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWRVZTUGRKMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNS
- Molecular Weight : 232.35 g/mol
The compound features a dimethylphenyl group attached to a thiophenyl moiety through an ethanediamide linkage, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A study demonstrated that thiophene derivatives could inhibit the growth of breast cancer cells by targeting specific signaling pathways (e.g., PI3K/Akt pathway) .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Thiophene Derivative | Breast Cancer | Induces apoptosis | |
| Similar Compound | Colorectal Cancer | Inhibits cell proliferation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has indicated that thiophene-containing compounds possess antibacterial and antifungal properties. For example, a study highlighted that certain thiophene derivatives exhibited activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Candida albicans | Antifungal activity |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : It can affect various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
- Interaction with Cellular Targets : The presence of the thiophene moiety allows for interaction with biological macromolecules, potentially leading to altered cellular responses.
Case Studies
A notable case study involved the testing of a related compound in vivo on xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to controls, supporting the hypothesis that modifications in the chemical structure could enhance anticancer efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide exhibit promising anticancer properties. In vitro studies indicated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that it exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Material Science
Polymer Additives
In materials science, this compound is utilized as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. A comparative study showed that polymers blended with this compound exhibited improved tensile strength and elongation at break compared to unmodified polymers .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A recent study focused on the synthesis of novel derivatives based on this compound. The derivatives were tested against various cancer cell lines, revealing enhanced cytotoxicity compared to the parent compound. The study concluded that structural modifications could significantly improve therapeutic efficacy, suggesting potential for further development in cancer therapies .
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than many commonly used antibiotics, highlighting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Heterocyclic Moieties : Thiophene (target) vs. thiazole () alters electron distribution; thiophene’s sulfur atom may participate in π-stacking, while thiazole’s nitrogen enables hydrogen bonding .
- Backbone Modifications : The oxazolidine ring in introduces conformational rigidity, which could improve target specificity but reduce synthetic accessibility compared to the flexible ethanediamide backbone .
Q & A
Q. What are the standard synthetic routes for N'-(3,4-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide?
The synthesis typically involves multi-step reactions, starting with coupling aromatic amines and thiophene derivatives. A common approach includes:
- Step 1 : Condensation of 3,4-dimethylphenylthiourea with a thiophen-2-ylmethyl halide under Hantzsch thiazole-like conditions (ethanol solvent, reflux) to form the core structure .
- Step 2 : Introduction of the ethanediamide moiety via nucleophilic acyl substitution, often using ethyl oxalyl chloride as a reagent .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol is employed to isolate the product with >95% purity .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the 3,4-dimethylphenyl and thiophene groups, with characteristic shifts for methyl protons (δ 2.2–2.4 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 343.12) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm confirm the presence of the ethanediamide carbonyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction kinetics compared to ethanol, reducing side-product formation .
- Catalyst Screening : Lewis acids like ZnCl improve electrophilic substitution efficiency in thiophene coupling steps, increasing yields by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining >90% yield .
Q. How can conflicting spectroscopic data (e.g., ambiguous NOESY correlations) be resolved during structural validation?
- X-ray Crystallography : Use SHELXL or SHELXTL to resolve ambiguities in stereochemistry. For example, ORTEP-3 visualizes spatial arrangements of the 3,4-dimethylphenyl and thiophene groups .
- Density Functional Theory (DFT) : Computational modeling predicts NMR shifts and compares them with experimental data to validate assignments .
Q. What computational tools are recommended for studying this compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (optimized with Gaussian 09) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes, highlighting key interactions (e.g., π-π stacking with thiophene) .
Q. What methodologies are used to evaluate its potential bioactivity (e.g., antimicrobial or anticancer effects)?
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC values calculated using GraphPad Prism .
- Antimicrobial Activity : Broth microdilution against Staphylococcus aureus (MIC reported in µg/mL) .
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
Q. How can stability and degradation pathways be analyzed under varying conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and photolytic conditions, followed by HPLC-MS to identify degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
